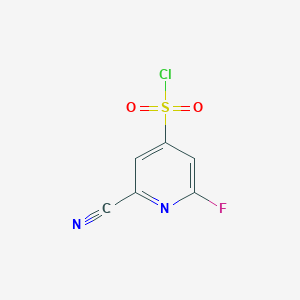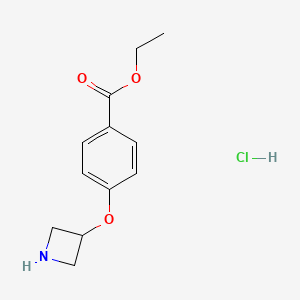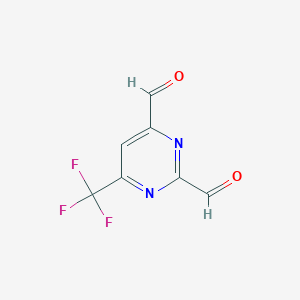
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2O2. It features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and aldehyde groups at the 2- and 4-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups into the pyrimidine ring . The reaction is carried out under reflux conditions for several hours to ensure complete formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 6-(Trifluoromethyl)pyrimidine-2,4-dicarboxylic acid
Reduction: 6-(Trifluoromethyl)pyrimidine-2,4-dimethanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of aldehyde groups, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C7H3F3N2O2 |
|---|---|
Molecular Weight |
204.11 g/mol |
IUPAC Name |
6-(trifluoromethyl)pyrimidine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)5-1-4(2-13)11-6(3-14)12-5/h1-3H |
InChI Key |
PZNWGALWLXLQRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1C(F)(F)F)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


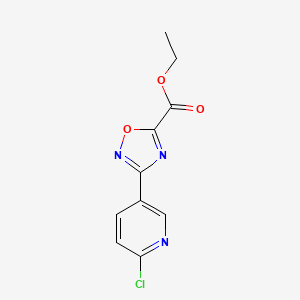
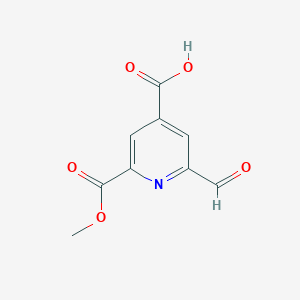
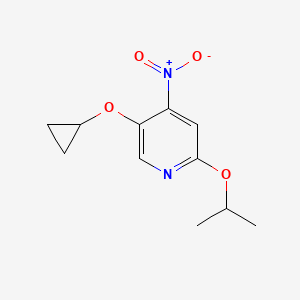
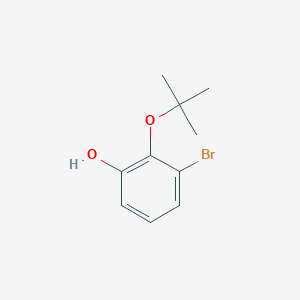



![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
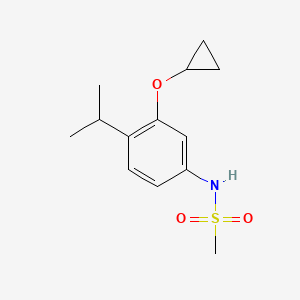
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
